8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is a complex organic compound with the molecular formula C16H12Cl2N2O. This compound is part of the quinoline family, which is known for its diverse biological and pharmacological activities . The structure of this compound includes a quinoline core, a pyridine ring, and a carbonyl chloride group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of 2-aminobenzophenone derivatives with pyridine-2-carboxaldehyde under acidic conditions to form the quinoline core.
The carbonyl chloride group is introduced by reacting the quinoline derivative with thionyl chloride (SOCl2) under reflux conditions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl) in an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions to form different derivatives with altered biological activities.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives, which are valuable in medicinal chemistry.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for introducing the carbonyl chloride group.
Palladium Catalysts: Employed in coupling reactions such as Suzuki-Miyaura.
Oxidizing and Reducing Agents: Various agents like potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Biaryl Derivatives: Formed through coupling reactions.
Scientific Research Applications
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit certain enzymes by binding to their active sites, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Shares the quinoline core but lacks the pyridine ring and carbonyl chloride group.
2-(Pyridin-2-yl)quinoline: Similar structure but without the methyl group and carbonyl chloride group.
4-Chloroquinoline: Contains the quinoline core and a chlorine atom but lacks the pyridine ring and carbonyl chloride group.
Uniqueness
8-Methyl-2-(pyridin-2-yl)quinoline-4-carbonyl chloride hydrochloride is unique due to its combination of a quinoline core, pyridine ring, and carbonyl chloride group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
IUPAC Name |
8-methyl-2-pyridin-2-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O.ClH/c1-10-5-4-6-11-12(16(17)20)9-14(19-15(10)11)13-7-2-3-8-18-13;/h2-9H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKTTMYSKGINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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